3,4-dimethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide

Chemical Probe Inhibitor Pyridazinone

This 3,4-dimethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide (CAS 946264-32-0) is a synthetic pyridazinone-benzamide conjugate. No quantitative comparative evidence exists in public literature or patents to differentiate it from analogs. Minor structural changes in this class can drastically alter target engagement, selectivity, and pharmacokinetics. Without head-to-head data, substituting generically risks experimental failure. Currently, it may only be reliably used as a structurally-matched negative control where related pyridazinone-amides show activity, and this must be validated experimentally. Its value is entirely prospective for internal SAR exploration.

Molecular Formula C19H19N3O4S
Molecular Weight 385.44
CAS No. 946264-32-0
Cat. No. B2559418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide
CAS946264-32-0
Molecular FormulaC19H19N3O4S
Molecular Weight385.44
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3)OC
InChIInChI=1S/C19H19N3O4S/c1-25-15-7-5-13(12-16(15)26-2)19(24)20-9-10-22-18(23)8-6-14(21-22)17-4-3-11-27-17/h3-8,11-12H,9-10H2,1-2H3,(H,20,24)
InChIKeyDKKCUKSGNBJZDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Overview of 3,4-dimethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide (CAS 946264-32-0) Differentiation


3,4-dimethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide (CAS 946264-32-0) is a synthetic pyridazinone-benzamide conjugate. Publicly available, comparator-based quantitative evidence that could differentiate this specific compound from its closest analogs for scientific procurement is absent from primary literature, patents, and authoritative databases accessed during this analysis. The search was restricted by the exclusion of specific vendor sites.

The Risks of Assuming Interchangeability for 3,4-dimethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide


In the pyridazinone-amide class, minor structural modifications (e.g., variations in the thiophene or benzamide substituents) can drastically alter target engagement, selectivity, and pharmacokinetics. Without quantitative head-to-head data, substituting this compound with a generic 'in-class' analog carries a high risk of experimental failure or irreproducibility. The absence of publicly documented comparative results prevents any assurance of functional equivalence.

Quantitative Differentiation Evidence for 3,4-dimethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide


Insufficient Public Comparator Data for 3,4-dimethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide

No quantitative, comparator-based evidence was found for this compound in accessible primary research, patents, or authoritative databases. Studies on related pyridazinone-amides describe activities such as IRAK inhibition or human leukocyte elastase (HLE) inhibition, but no data was retrieved that includes this specific compound alongside a defined comparator. Therefore, no evidence-based differentiation claim can be made.

Chemical Probe Inhibitor Pyridazinone

Known Application Scenarios for 3,4-dimethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide


Use as a Negative Control

In the absence of demonstrated potency or selectivity, this compound may only be reliably used as a structurally-matched negative control in assays where related pyridazinone-amides show activity. This must be validated experimentally.

In-House SAR Exploration

The compound could serve as a starting point for internal structure-activity relationship (SAR) studies, given the reported activity of similar scaffolds against targets like IRAK or HLE. Its value is entirely prospective and unvalidated by public data.

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